Perfluor(4-methyl-3,6-dioxaoctan)sulfonylfluorid

Übersicht

Beschreibung

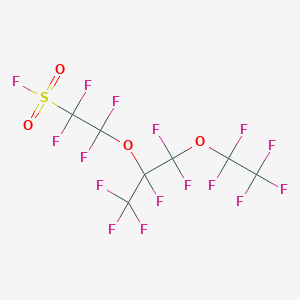

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known by its CAS number 27744-59-8, is a chemical compound with the molecular formula C7F16O4S . It is used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer .

Molecular Structure Analysis

The molecular structure of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride consists of 27 bonds, including 27 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 aliphatic ethers, and 1 sulfone .

Chemical Reactions Analysis

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has been used in radical terpolymerizations with vinylidene fluoride (VDF) and perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl) oxy] hexanenitrile (MV5CN). Changing the monomer feed compositions of these terpolymerizations enabled the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .

Physical And Chemical Properties Analysis

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has a molecular weight of 484.11 g/mol . The thermal stabilities of the crosslinked materials were higher than those of the uncured terpolymers .

Wissenschaftliche Forschungsanwendungen

Organische Synthese Zwischenprodukte

Diese Verbindung kann als Zwischenprodukt in der organischen Synthese verwendet werden . Es spielt eine entscheidende Rolle bei der Herstellung verschiedener organischer Verbindungen und trägt zur Vielfalt und Komplexität der organischen Chemie bei.

Pharmazeutische Zwischenprodukte

In der pharmazeutischen Industrie wird es als Zwischenprodukt bei der Synthese verschiedener Medikamente verwendet . Die einzigartigen Eigenschaften dieser Verbindung können die Wirksamkeit bestimmter Medikamente verbessern.

Membranen in PEMFC-Anwendungen

Die Verbindung wird bei der Synthese von vernetzten Terpolymeren aus Vinylidenfluorid, Perfluor-3,6-dioxa-4-methyl-7-octensulfonylfluorid und Härtungsstellenmonomeren für Membranen in PEMFC-Anwendungen (Proton Exchange Membrane Fuel Cell) verwendet . Diese Membranen sind entscheidend für den Betrieb von PEMFCs, die in verschiedenen Energieanwendungen weit verbreitet sind.

Emulsionspolymerisation von fluorhaltigem Acrylat

Es wurde als Emulgator während der Emulsionspolymerisation von fluorhaltigem Acrylat verwendet . Dieser Prozess ist entscheidend für die Herstellung von Fluorpolymeren, die aufgrund ihrer einzigartigen Eigenschaften zahlreiche industrielle Anwendungen haben.

Umweltfreundliches Fluorcarbon-Tensid

Diese Verbindung ist ein neuartiges, umweltfreundliches fluorcarbonhaltiges polymerisierbares Tensid . Es kann traditionelle Fluorcarbon-Tenside ersetzen, die mit Umweltverschmutzung in Verbindung gebracht wurden.

Verbesserung der mechanischen Eigenschaften von nicht-fluorierten Polymeren

Die Verbindung wird zur Verbesserung der mechanischen Eigenschaften von nicht-fluorierten Polymeren verwendet . Diese Strategie wird in der Polymerindustrie häufig eingesetzt, um die Haltbarkeit und Leistung verschiedener Polymerprodukte zu verbessern.

Zukünftige Richtungen

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has potential applications in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer . This suggests potential future directions in the development of new perfluorinated copolymers.

Wirkmechanismus

Target of Action

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known as Perfluoro(4-methyl-3,6-dioxaoctane)sulphonyl fluoride, is primarily used in the field of proteomics research . It is an important comonomer for organic fluorine materials . Its main function is to introduce the functional sulfonic acid group into the polymer .

Mode of Action

The compound works by undergoing hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions . This process is achieved quantitatively using potassium hydroxide (or lithium carbonate) under mild conditions, without affecting the content of vinylidene fluoride (VDF), assuming that no dehydrofluorination of the VDF units occurred .

Biochemical Pathways

The compound is involved in the radical terpolymerisations of perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl)oxy] hexanenitrile (MV5CN), and vinylidene fluoride (VDF) . Changing the monomer feed compositions of these terpolymerisations enables the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .

Result of Action

The hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions leads to the production of films insoluble in organic solvents such as acetone and dimethylformamide . These original terpolymers are then thermally crosslinked using cyclisation of the pendant nitrile functions . The thermal stabilities of the crosslinked materials are higher than those of the uncured terpolymers .

Action Environment

The proton conductivity of the resulting material at 80 °C and 100% relative humidity reached 58 mS cm −1 for a membrane crosslinked at 240 °C and having a hydration number of 33 H 2 O/SO 3 H . Excessive swelling was observed for membranes crosslinked at lower temperatures . This suggests that the action, efficacy, and stability of the compound can be influenced by environmental factors such as temperature and humidity.

Biochemische Analyse

Biochemical Properties

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride plays a significant role in biochemical reactions, particularly in the synthesis of perfluorinated vinyl ether containing sulfonimide functionality . These interactions are crucial for the development of materials with specific properties, such as ion exchange resins and fluorine-containing polymers .

Cellular Effects

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cell membranes due to its interaction with membrane proteins and lipids . This compound can also modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of action of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can inhibit specific enzymes by forming stable complexes with them, thereby altering their activity . Additionally, it can activate certain signaling pathways by interacting with membrane receptors and other signaling proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride vary with different dosages in animal models . At low doses, it can enhance certain biochemical pathways and improve cellular function . At high doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the synthesis and degradation of various metabolites, thereby affecting overall cellular metabolism . It is particularly important in pathways related to the synthesis of fluorine-containing polymers and ion exchange resins .

Transport and Distribution

Within cells and tissues, Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and affinity for specific biomolecules .

Subcellular Localization

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride exhibits specific subcellular localization patterns, which are crucial for its activity and function . It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with specific biomolecules and participate in targeted biochemical reactions .

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUXEUQKVBTRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564034 | |

| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27744-59-8 | |

| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)

ruthenium(II)](/img/structure/B1316115.png)

![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)